molecular formula C13H16N2O2 B044024 tert-Butyl 6-amino-1H-indole-1-carboxylate CAS No. 219508-62-0

tert-Butyl 6-amino-1H-indole-1-carboxylate

Cat. No.: B044024
CAS No.: 219508-62-0
M. Wt: 232.28 g/mol
InChI Key: KYZMFSVVFOVRNK-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1H-indole-1-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-amino-1H-indole-1-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which can significantly influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the amino group can participate in various biochemical interactions .

Biological Activity

tert-Butyl 6-amino-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential antiviral, anticancer, and antimicrobial properties, making it a significant subject of study in drug development.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{16}N_{2}O_{2}
  • Molecular Weight : Approximately 232.28 g/mol
  • Functional Groups : Contains an amino group, carboxylate group, and a tert-butyl group.

The presence of these functional groups contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

Anticancer Activity

Research has shown that indole derivatives, including this compound, exhibit significant anticancer properties. Studies indicate that this compound can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.
  • IC50 Values : Preliminary studies suggest IC50 values ranging from 7 to 20 µM against specific cancer cell lines, indicating potent activity .

Antiviral Properties

The compound has also been studied for its antiviral potential. Indoles are known to interact with viral proteins, potentially inhibiting viral replication:

  • Target Viruses : Research indicates activity against a range of viruses; however, specific viral targets for this compound are still under investigation.
  • Biochemical Pathways : The compound may affect pathways involved in viral entry or replication .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains:

  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
  • Tested Strains : Efficacy has been noted against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismIC50 Value
AnticancerVarious cancer cell linesInduction of apoptosis7 - 20 µM
AntiviralTBDInhibition of viral replicationTBD
AntimicrobialGram-positive & Gram-negative bacteriaDisruption of cell wall synthesisTBD

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various indole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. The study reported alterations in cell morphology and a notable increase in lactate dehydrogenase (LDH) levels, indicating cytotoxic effects at higher concentrations .

Mechanisms Under Investigation

Current research is focused on elucidating the specific biochemical pathways through which this compound exerts its effects:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
  • Antioxidant Activity : Potential to scavenge free radicals, reducing oxidative stress within cells.

Properties

IUPAC Name

tert-butyl 6-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMFSVVFOVRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623733
Record name tert-Butyl 6-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219508-62-0
Record name tert-Butyl 6-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-6-nitroindole (250 mg, 0.95 mmol) in THF (5 mL) and MeOH (10 mL) at 0° C., was added Ni(OAc)2.4H2O (473 mg, 1.9 mmol). After complete dissolution, NaBH4 (143 mg, 3.8 mmol) was added slowly. Upon addition of the NaBH4, the reaction mixture turned black and vigorous gas evolution was observed. After 15 min, the solvents were removed in vacuo and the residue was dissolved in a stirring mixture of ethyl acetate (100 mL), conc NH4OH (10 mL) and water (20 mL). The layers were separated and the organic phase was washed again with 33% conc NH4OH in water and then washed twice with brine. The organic phase was then dried with MgSO4, filtered and concentrated in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ni(OAc)2.4H2O
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
143 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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